BenchChemオンラインストアへようこそ!

2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide

Lipophilicity Drug-likeness Pyridazinone SAR

2,3-Dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021075-69-3) is a synthetic, non-peptidic small molecule belonging to the pyridazinone-benzamide hybrid class. Its molecular formula is C20H21N3O4S, with a molecular weight of 399.5 g/mol and a computed XLogP3-AA of 2.7.

Molecular Formula C20H21N3O4S
Molecular Weight 399.47
CAS No. 1021075-69-3
Cat. No. B2388067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide
CAS1021075-69-3
Molecular FormulaC20H21N3O4S
Molecular Weight399.47
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C20H21N3O4S/c1-26-16-7-3-6-14(19(16)27-2)20(25)21-11-5-12-23-18(24)10-9-15(22-23)17-8-4-13-28-17/h3-4,6-10,13H,5,11-12H2,1-2H3,(H,21,25)
InChIKeyUWMLQXBLTKXKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2,3-Dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021075-69-3) – Physicochemical & Structural Starting Point


2,3-Dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021075-69-3) is a synthetic, non-peptidic small molecule belonging to the pyridazinone-benzamide hybrid class. Its molecular formula is C20H21N3O4S, with a molecular weight of 399.5 g/mol and a computed XLogP3-AA of 2.7 [1]. The compound features a 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl core linked via a propyl chain to a 2,3-dimethoxybenzamide moiety. Patent disclosures place this scaffold within a family of heterocyclic compounds investigated for HCV entry inhibition [2]. Pyridazinone-containing molecules have also been explored as human neutrophil elastase (HNE) inhibitors in inflammatory disease contexts [3].

Why Generic Substitution Fails for 2,3-Dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide


Within the pyridazinone-benzamide series, even minor structural alterations produce quantifiably different molecular properties that directly impact biological behavior. The 2,3-dimethoxy substitution pattern on the benzamide ring, the thiophen-2-yl group at the pyridazinone 3-position, and the three-carbon propyl linker are each independently tunable structural vectors. Replacing the thiophene with furan changes the heteroatom electronegativity and ring geometry; shifting the methoxy groups from the 2,3- to the 3,4-positions alters the hydrogen-bond acceptor topology; and shortening the linker from propyl to ethyl constrains conformational flexibility. Without comparative data confirming functional equivalence at every vector, generic substitution risks selecting a compound with divergent target engagement, ADME profile, or synthetic tractability [1]. The quantitative evidence below establishes where differentiation has been documented for this specific compound relative to its closest analogs.

Quantitative Differentiation Evidence: 2,3-Dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide vs. Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison Against Thiophene-to-Furan Replacement Analog

Replacement of the thiophen-2-yl group with a furan-2-yl group in the pyridazinone core results in a measurable shift in computed lipophilicity. The target compound (thiophene analog) has an XLogP3-AA of 2.7, whereas the closest furan-containing analog, 1-(2,4-dimethoxyphenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea (CAS 1058458-20-0), has a lower computed XLogP3-AA consistent with the increased electronegativity of oxygen versus sulfur in the five-membered heterocycle [1]. This 0.5–0.8 log unit difference (estimated from fragment-based calculation) can translate to altered membrane permeability and protein-binding characteristics in biological assays [2].

Lipophilicity Drug-likeness Pyridazinone SAR

Hydrogen-Bond Acceptor Topology: 2,3-Dimethoxy vs. 3,4-Dimethoxy Benzamide Substitution

The 2,3-dimethoxybenzamide arrangement places two methoxy oxygen atoms in a vicinal orientation on the phenyl ring, creating a distinct hydrogen-bond acceptor (HBA) geometry compared to the 3,4-dimethoxy analog. Both compounds share the same total HBA count (6) and HBD count (1), as computed by PubChem [1]. However, the intramolecular distance between the two methoxy oxygen atoms differs: in the 2,3-isomer, the oxygens are ortho to each other (O–O distance ≈ 2.8–3.0 Å), whereas in the 3,4-isomer they are para (O–O distance ≈ 5.0–5.5 Å) [2]. This spatial difference can dictate whether a target protein accommodates one or both methoxy groups simultaneously within a binding pocket.

Hydrogen bonding Molecular recognition Benzamide SAR

Linker Length Conformational Constraint: Propyl vs. Ethyl Spacer in Pyridazinone-Benzamide Series

The target compound incorporates a propyl (–CH2–CH2–CH2–) linker between the pyridazinone nitrogen and the benzamide carbonyl, yielding 8 rotatable bonds (PubChem computed count) [1]. The closest ethyl-linked analog, 2-methyl-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide, contains 7 rotatable bonds. The additional methylene unit in the propyl linker increases the conformational ensemble by approximately threefold (3^n–1 additional rotamers per bond, where n ≈ 3 for sp3–sp3 torsions) [2]. This increased flexibility may enhance induced-fit binding to shallow or adaptable target pockets but comes at a higher entropic penalty upon binding.

Conformational flexibility Linker SAR Entropic penalty

Patent-Disclosed HCV Entry Inhibition: Class-Level Scaffold Differentiation from Non-Pyridazinone HCV Inhibitors

The pyridazinone-benzamide scaffold, including compounds structurally encompassing the target molecule, is claimed in EP 1953147 A1 as having HCV entry (cell infection) inhibitory activity, a mechanism distinct from classical HCV targets such as NS5B polymerase, NS3/4A protease, and NS5A [1]. Unlike direct-acting antivirals (DAAs) that target intracellular viral replication steps, entry inhibitors act at the host–virus interface before genome release, potentially offering a different resistance profile. No quantitative IC50 or EC50 values for the specific compound 1021075-69-3 have been publicly disclosed in peer-reviewed literature as of the knowledge cutoff, and the patent primarily provides qualitative activity ranges for representative examples [1].

HCV entry inhibition Antiviral Pyridazinone scaffold

Optimal Application Scenarios for 2,3-Dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide


Probing Thiophene-Specific Pharmacophore Contributions in Pyridazinone-Based Screening Libraries

The thiophene moiety distinguishes this compound from furan- and phenyl-substituted pyridazinone analogs. Its higher computed XLogP3-AA (2.7) relative to the furan congener [1] makes it the preferred choice when constructing a screening set that systematically varies heterocycle lipophilicity at the pyridazinone 3-position. Researchers investigating the contribution of sulfur-mediated van der Waals contacts or CH–π interactions with thiophene can use this compound as a direct comparator against otherwise identical furan or phenyl analogs.

Evaluating the Role of 2,3-Dimethoxybenzamide Geometry in Target Engagement Assays

The orthogonal arrangement of the two methoxy oxygen atoms in the 2,3-isomer provides a compact bidentate hydrogen-bond acceptor motif that differs fundamentally from the extended geometry of the 3,4-dimethoxy analog [2]. This compound is ideally suited for differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) panels designed to test whether a protein target of interest preferentially engages vicinal (ortho) versus distal (para) methoxy acceptors, offering insight into the topology of methoxy-binding sub-pockets.

Linker Length Optimization in Pyridazinone-Benzamide Conjugate Series

With its three-carbon propyl linker and 8 rotatable bonds [3], this compound serves as the mid-length linker reference point in a linker-SAR study. When tested alongside the ethyl (7 rotatable bonds) and butyl (9 rotatable bonds) homologs, researchers can deconvolute the relationship between linker conformational entropy, target-binding enthalpy, and cellular permeability. The propyl linker often represents an empirical optimum for balancing flexibility and pre-organization in fragment-linking strategies.

HCV Entry Mechanism Profiling Using Pyridazinone Scaffold Probes

For virology laboratories investigating the HCV entry pathway—a therapeutically underexploited target class—this compound falls within the patent-disclosed chemical space of putative entry inhibitors [4]. When used alongside well-characterized entry inhibitors (e.g., anti-CD81 antibodies, E2-targeting peptides) in HCV pseudoparticle (HCVpp) or cell-culture-derived HCV (HCVcc) infection assays, it can help validate the pyridazinone chemotype as an entry-specific probe and benchmark its activity against mechanistically orthogonal controls.

Quote Request

Request a Quote for 2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.